AChE/BuChE-IN-4
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Overview
Description
AChE/BuChE-IN-4 is a multi-target inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This compound exhibits oral activity and blood-brain barrier permeability, making it a promising candidate for therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AChE/BuChE-IN-4 involves a combination of flurbiprofen and isoniazide. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product with high yield and purity . The synthetic route includes the following steps:
Combination of Flurbiprofen and Isoniazide: The initial step involves the reaction of flurbiprofen with isoniazide under specific conditions to form the intermediate compound.
Optimization and Purification: The intermediate compound is then optimized using the DFT/B3LYP method and purified to obtain the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The production process is optimized for scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
AChE/BuChE-IN-4 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s efficacy and stability.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to ensure the desired outcome and minimize side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
AChE/BuChE-IN-4 has a wide range of scientific research applications, including:
Mechanism of Action
AChE/BuChE-IN-4 exerts its effects by inhibiting the activity of acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter involved in cholinergic neurotransmission. By inhibiting these enzymes, this compound increases the levels of acetylcholine in the brain, thereby enhancing cholinergic signaling . This mechanism is particularly beneficial in the treatment of Alzheimer’s disease, where cholinergic deficits are a hallmark .
Comparison with Similar Compounds
AChE/BuChE-IN-4 is unique in its dual inhibitory activity against both acetylcholinesterase and butyrylcholinesterase. This distinguishes it from other similar compounds, such as:
Properties
Molecular Formula |
C17H23N5 |
---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
4-N-[(1-benzylpiperidin-4-yl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C17H23N5/c18-17-19-9-6-16(21-17)20-12-14-7-10-22(11-8-14)13-15-4-2-1-3-5-15/h1-6,9,14H,7-8,10-13H2,(H3,18,19,20,21) |
InChI Key |
UOIHYBDULIXVAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CNC2=NC(=NC=C2)N)CC3=CC=CC=C3 |
Origin of Product |
United States |
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